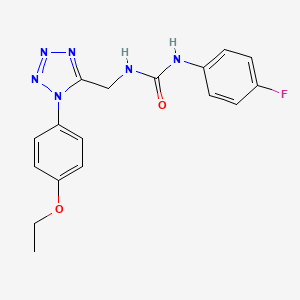

1-((1-(4-乙氧苯基)-1H-四唑-5-基)甲基)-3-(4-氟苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a trisubstituted phenyl urea derivative. These types of compounds are known for their potential biological activities and have been studied for various applications, including as neuropeptide Y5 receptor antagonists . The specific compound , however, is not directly discussed in the provided papers, but we can infer from the related structures and activities of similar compounds that it may have interesting properties worthy of investigation.

Synthesis Analysis

While the exact synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is not detailed in the provided papers, the synthesis of related trisubstituted phenyl urea derivatives has been explored. For instance, the paper on neuropeptide Y5 receptor antagonists describes the optimization of a lead compound by modifying various segments, including the urea portion . This suggests that the synthesis of similar compounds involves careful consideration of stereochemistry and substituent effects to achieve the desired biological activity.

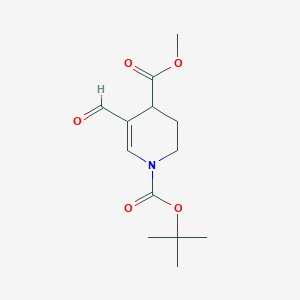

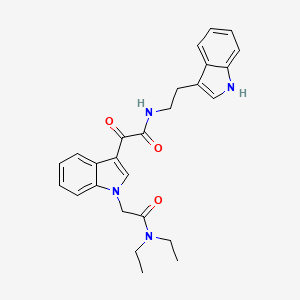

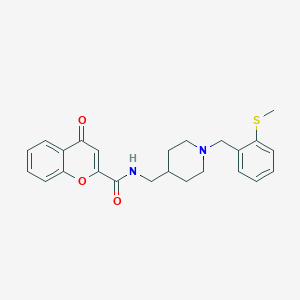

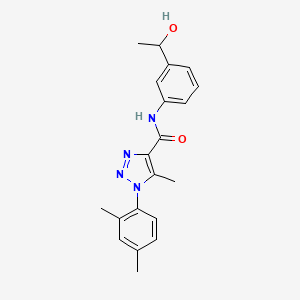

Molecular Structure Analysis

The molecular structure of related compounds has been studied using experimental and theoretical methods. For example, the vibrational wavenumbers of a tetrahydropyrimidine derivative were obtained theoretically at the DFT level and compared with experimental results . Although this compound is not the same as the one , such studies are crucial for understanding the electronic properties and potential reactivity of the molecule. The HOMO-LUMO energy gap and NBO analysis provide insights into the electron distribution and possible sites for chemical reactions .

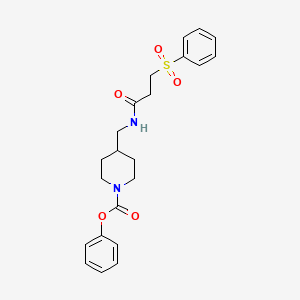

Chemical Reactions Analysis

The chemical reactivity of trisubstituted phenyl urea derivatives can be inferred from their molecular structure analysis. The HOMO and LUMO distributions indicate potential sites for nucleophilic and electrophilic attacks, respectively . Moreover, the presence of functional groups such as the tetrazole and urea suggests that these compounds could participate in hydrogen bonding and other non-covalent interactions, which could be relevant in their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often related to their molecular structure. The first hyperpolarizability of a related compound was found to be significantly higher than that of urea, indicating potential for non-linear optical applications . This suggests that the compound may also exhibit interesting optical properties. Additionally, the intermolecular hydrogen bonding capabilities can affect the compound's solubility, melting point, and stability .

科学研究应用

合成和化学性质

- 已经研究了异氰酸酯与氨基四唑衍生物的反应,以生成各种脲和喹唑啉衍生物。这些反应展示了脲化合物在合成具有潜在生物活性的杂环化合物方面的多功能性 (Peet, 1987)。

- 对基于脲衍生物的低分子量水凝胶的研究表明,凝胶的物理性质(如形态和流变性)可以通过阴离子的种类进行调节,突出了脲衍生物在材料科学中的应用 (Lloyd & Steed, 2011)。

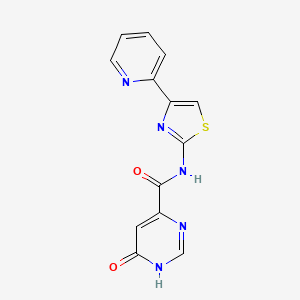

酶抑制和抗癌活性

- 脲衍生物的酶抑制特性和潜在抗癌活性已得到探索。例如,研究表明,某些脲衍生物可以抑制脲酶、β-葡萄糖醛酸酶和蛇毒磷酸二酯酶,并对前列腺癌细胞系表现出体外抗癌活性 (Mustafa, Perveen, & Khan, 2014)。

神经药理学应用

- 已经使用选择性食欲素受体拮抗剂(包括具有脲结构的化合物)研究了食欲素受体在大鼠强迫性食物摄入和暴饮暴食中的作用。这些研究表明脲衍生物在开发饮食失调的药理学治疗中的潜力 (Piccoli 等人,2012)。

分子结构和分析

- 苯脲类除草剂甲溴草胺的晶体结构已经确定,说明了脲衍生物在农业中的重要性。该研究详细描述了形成晶体结构的分子相互作用,这对于理解该化学物质的行为和功效至关重要 (Kang 等人,2015)。

抗真菌活性

- 从脲化合物合成 1,3,4-恶二唑并[3,2-a]-s-三嗪衍生物,并针对特定病原体研究其抗真菌活性,证明了脲衍生物在开发新型抗真菌剂中的潜力 (Mishra, Singh, & Wahab, 2000)。

安全和危害

未来方向

属性

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWOOPUMXFUXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)